molecular formula C12H14F3N3O2S B13731240 2-Dimethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one

2-Dimethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one

Cat. No.: B13731240
M. Wt: 321.32 g/mol
InChI Key: KKVSKSNNYWRSNV-UHFFFAOYSA-N
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Description

2-Dimethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one is a complex organic compound with a unique structure that includes a thiazolo-pyridine core. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of functional groups like dimethylamino, hydroxypropyl, and trifluoromethyl enhances its reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dimethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one typically involves multiple steps, starting from readily available precursors. One common approach is to start with the thiazolo-pyridine core and introduce the functional groups through a series of reactions. For instance, the dimethylamino group can be introduced via nucleophilic substitution, while the hydroxypropyl group can be added through an alkylation reaction. The trifluoromethyl group is often introduced using trifluoromethylating agents under specific conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste . The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Dimethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides and strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group can yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

2-Dimethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Dimethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively . This property is particularly important in drug development, where the compound’s ability to reach intracellular targets is crucial.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Dimethylamino-6-(3-hydroxypropyl)-7-(trifluoromethyl)thiazolo-[4,5-b]-pyridin-5(4H)-one is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the hydroxypropyl and dimethylamino groups provide additional sites for chemical modification and interaction with biological targets .

Properties

Molecular Formula

C12H14F3N3O2S

Molecular Weight

321.32 g/mol

IUPAC Name

2-(dimethylamino)-6-(3-hydroxypropyl)-7-(trifluoromethyl)-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C12H14F3N3O2S/c1-18(2)11-17-9-8(21-11)7(12(13,14)15)6(4-3-5-19)10(20)16-9/h19H,3-5H2,1-2H3,(H,16,20)

InChI Key

KKVSKSNNYWRSNV-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC2=C(S1)C(=C(C(=O)N2)CCCO)C(F)(F)F

Origin of Product

United States

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